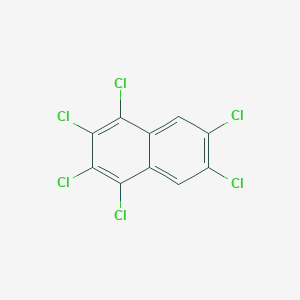

1,2,3,4,6,7-Hexachloronaphthalene

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,7-Hexachloronaphthalene typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of naphthalene in large reactors, with careful monitoring of reaction conditions to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .

化学反応の分析

Types of Reactions

1,2,3,4,6,7-Hexachloronaphthalene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated naphthalenes.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated naphthoquinones, while reduction can produce less chlorinated naphthalenes .

科学的研究の応用

Environmental Applications

1. Environmental Monitoring

1,2,3,4,6,7-Hexachloronaphthalene is often studied for its presence in environmental samples. It has been detected in marine organisms and sediments, indicating its persistence and bioaccumulation potential. For example, studies have shown its presence in the blubber of harbor porpoises from the Gulf of Gdańsk, highlighting its ecological significance and potential risks to marine life.

2. Fate and Transport Studies

Research into the fate of HCN in various ecosystems helps understand how it migrates through different environmental compartments (air, water, soil). Its stability makes it a candidate for long-term environmental impact studies. This includes assessing its degradation pathways and interactions with other pollutants

Toxicological Studies

1. Human Health Impact

HCN has been investigated for its toxicological effects on human health. Studies suggest that exposure to chlorinated naphthalenes can lead to endocrine disruption and carcinogenic effects. The compound interacts with cellular mechanisms by binding to the aryl hydrocarbon receptor (AhR), which can activate signaling pathways associated with xenobiotic metabolism .

2. Ecotoxicology

The ecotoxicological profile of HCN indicates significant effects on aquatic organisms. Research has demonstrated that exposure can lead to developmental toxicity and reproductive issues in fish species. Understanding these effects is crucial for evaluating risks associated with contaminated water bodies .

Industrial Applications

1. Chemical Synthesis

In industrial settings, HCN is utilized as an intermediate in the synthesis of various chemical compounds. Its ability to undergo substitution reactions makes it valuable for producing chlorinated derivatives used in plastics and other materials .

2. Reference Material

HCN is used as a reference material in analytical chemistry for studying polychlorinated naphthalenes (PCNs). Its well-defined chemical structure allows researchers to calibrate instruments and validate methodologies for detecting similar compounds in environmental samples .

Case Studies

作用機序

The mechanism of action of 1,2,3,4,6,7-Hexachloronaphthalene involves its interaction with cellular components. It can bind to aryl hydrocarbon receptors, leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in detoxification processes, as well as the generation of reactive oxygen species, which can cause cellular damage .

類似化合物との比較

1,2,3,4,6,7-Hexachloronaphthalene is part of a larger group of polychlorinated naphthalenes, which include compounds such as:

- 1,2,3,5,7-Pentachloronaphthalene

- 1,2,3,4,5,6,7-Heptachloronaphthalene

- 1,2,3,4,5,6,7,8-Octachloronaphthalene

Compared to these similar compounds, this compound is unique in its specific pattern of chlorination, which can influence its chemical properties and reactivity. For example, the degree of chlorination can affect its solubility, stability, and toxicity .

生物活性

1,2,3,4,6,7-Hexachloronaphthalene (HxCN) is a member of the polychlorinated naphthalene (PCN) family and is recognized for its significant biological activity and toxicity. This compound has been studied extensively due to its environmental persistence and potential health effects on wildlife and humans. This article summarizes its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

This compound is synthesized through the chlorination of naphthalene. The chlorination process can lead to various chlorinated products depending on the conditions used. The compound's structure allows it to interact with biological systems primarily through binding to aryl hydrocarbon receptors (AhRs), which are involved in the regulation of various genes related to xenobiotic metabolism and cellular stress responses .

Mechanisms of Action:

- Aryl Hydrocarbon Receptor Activation: HxCN can activate AhR pathways leading to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1A2. These enzymes play crucial roles in the metabolism of drugs and environmental toxins .

- Oxidative Stress: Exposure to HxCN has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage .

- Neurotoxicity: Recent studies indicate that HxCN induces neurotoxicity through mitochondrial-dependent mechanisms. It affects neuronal viability by disrupting mitochondrial function and increasing lipid peroxidation .

Toxicological Effects

The toxicological profile of this compound reveals significant adverse effects in various biological models:

- In Vivo Studies: In rats exposed to HxCN, significant induction of liver enzymes was observed alongside thymic atrophy. The compound was found to be less potent than TCDD but still exhibited considerable toxicity .

- Neurotoxicity in Cell Models: In vitro studies using differentiated PC12 cells revealed an IC50 value of 0.35 µg/ml for cell viability after exposure to HxCN. The compound caused necrosis characterized by increased lactate dehydrogenase (LDH) release and disruption of mitochondrial membrane potential .

- Endocrine Disruption: HxCN has been implicated in endocrine disruption by affecting reproductive parameters in animal models. For instance, it accelerated spermatogenesis in male offspring when administered during gestation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Neurotoxicity Assessment:

- Toxicity Comparison:

- Environmental Impact Studies:

Data Summary

The following table summarizes key findings regarding the biological activity and toxicological effects of this compound:

特性

IUPAC Name |

1,2,3,4,6,7-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNSVEOEIWQEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036885 | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-96-6 | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103426-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7-HEXACHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK13CUI5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological effects of 1,2,3,4,6,7-Hexachloronaphthalene compared to other similar compounds?

A1: Research has shown that this compound, along with its isomer 1,2,3,5,6,7-Hexachloronaphthalene, exhibits toxicity and can induce enzyme activity similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known environmental toxin. [] Specifically, both hexachloronaphthalene isomers were found to be potent inducers of CYP1A1 and CYP1A2 enzymes and caused thymic atrophy in female rats, although they were less potent than TCDD. [] This suggests that exposure to this compound could potentially disrupt various biological processes and pose health risks.

Q2: How does the structure of this compound influence its distribution in living organisms?

A2: Studies on rats have revealed that this compound exhibits selective retention in the liver. [] While the exact mechanism behind this selective retention is not fully understood, it is likely related to the compound's structure and its interaction with biological molecules within the liver. Interestingly, this compound has also been detected in wildlife, suggesting its persistence in the environment and potential for bioaccumulation. []

Q3: What are the implications of this compound's presence in the environment?

A3: The detection of this compound in wildlife raises concerns about its potential impact on various ecosystems. [] Research has shown that polychlorinated naphthalenes, including this compound, can induce biochemical responses in fish, specifically affecting sac fry and hepatocytes. [] This suggests that the presence of this compound in aquatic environments could have detrimental effects on fish populations and potentially disrupt the ecological balance.

Q4: What is known about the structural properties of this compound?

A4: The synthesis and crystallography of this compound have been extensively studied. [, ] These studies provide detailed information about the compound's molecular structure, including bond lengths, bond angles, and crystal packing arrangements. This structural information is crucial for understanding the compound's physicochemical properties and its interactions with biological systems.

Q5: How does the structure of chlorinated naphthalenes affect their biological activity?

A5: Research using chicken and eider duck embryos has shown that the number and position of chlorine atoms on naphthalene rings significantly influence their ability to induce ethoxyresorufin O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH) activity. [] These enzymes are important biomarkers for exposure to certain environmental pollutants. The study demonstrated that even small changes in the chlorination pattern of naphthalenes can dramatically alter their potency and lethality in developing embryos. [] This highlights the importance of understanding structure-activity relationships for predicting the potential environmental and health impacts of chlorinated naphthalenes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。